chloramphenicol-d5

Übersicht

Beschreibung

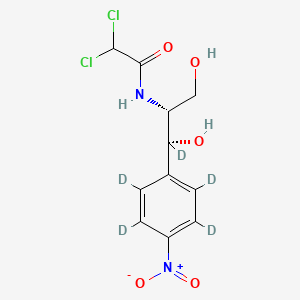

Chloramphenicol-d5 is an isotopically labeled compound of chloramphenicol, a broad-spectrum antibiotic. The “d5” designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace the compound’s metabolic pathways and interactions within biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Chloramphenicol-d5 is primarily synthesized through isotopic exchange methods. The process involves reacting chloramphenicol with deuterated iodine or other deuterium sources in an appropriate solvent. This reaction replaces specific hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in specialized facilities equipped to handle isotopic labeling and ensure the safety and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Chloramphenicol-d5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized, leading to the formation of different metabolites.

Reduction: Reduction reactions can modify the nitro group present in the molecule.

Substitution: The compound can undergo substitution reactions, particularly involving the hydroxyl and nitro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chloramphenicol oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Internal Standard in Mass Spectrometry

Chloramphenicol-D5 is widely utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of chloramphenicol and its residues in various matrices, such as milk and honey. Using a stable isotope-labeled compound like this compound enhances the accuracy and reliability of analytical results by compensating for variability in sample preparation and instrument performance.

Case Study: Residue Detection in Honey

- Methodology : A validated method was developed for the simultaneous determination of chloramphenicol, florfenicol, and thiamphenicol residues in honey using LC-MS/MS. This compound served as the internal standard.

- Results : The method demonstrated good linearity (R² = 0.995), with limits of detection ranging from 1 to 20 ng/g for the analytes .

Food Safety Testing

This compound is crucial in food safety testing to ensure compliance with regulatory standards regarding antibiotic residues in food products.

Table 1: Summary of Applications in Food Safety

| Matrix | Methodology | Analytes Detected | Limit of Detection |

|---|---|---|---|

| Milk | LC-MS/MS | Chloramphenicol | 0.3 ppb |

| Honey | LC-MS/MS | Chloramphenicol | 1 ng/g |

| Aquaculture | TR-FIA | Chloramphenicol | Varies by tissue |

Veterinary Medicine

In veterinary medicine, this compound is employed to study pharmacokinetics and optimize dosing regimens for treating infections in animals.

Case Study: Canine Urinary Tract Infections

- Study Focus : A study evaluated the urinary excretion of chloramphenicol to optimize dosing intervals for treating urinary tract infections in dogs.

- Findings : The research highlighted the potential for extending dosing intervals based on pharmacokinetic data obtained using this compound as a reference .

Validation Studies

This compound is frequently used in validation studies to establish the reliability and reproducibility of analytical methods.

Example: Validation of Analytical Methods

- Objective : To validate a method for determining chloramphenicol residues in milk.

- Results : The study confirmed that using this compound significantly improved method accuracy and precision, meeting European Commission guidelines .

Clinical Research

In clinical research settings, this compound can assist in pharmacokinetic studies and therapeutic monitoring.

Table 2: Clinical Research Applications

| Study Type | Application | Key Findings |

|---|---|---|

| Pharmacokinetics | Dosing optimization | Improved dosing regimens for infections |

| Therapeutic monitoring | Residue analysis | Enhanced accuracy in patient treatment |

Wirkmechanismus

Chloramphenicol-d5, like its non-labeled counterpart, exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, blocking the action of peptidyl transferase. This inhibition prevents the formation of peptide bonds, thereby halting protein synthesis and bacterial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Florfenicol: Another broad-spectrum antibiotic with a similar structure but different pharmacokinetic properties.

Thiamphenicol: A derivative of chloramphenicol with a similar mechanism of action but reduced toxicity.

Uniqueness

Chloramphenicol-d5’s uniqueness lies in its isotopic labeling, which allows for detailed tracking and analysis in various research applications. This feature makes it particularly valuable in studies requiring precise measurement and monitoring of the compound’s behavior in biological systems .

Biologische Aktivität

Chloramphenicol-D5 (CAP-D5) is a deuterated analogue of chloramphenicol, a broad-spectrum antibiotic known for its efficacy against various bacterial infections. This article explores the biological activity of CAP-D5, focusing on its pharmacological properties, mechanisms of action, and applications in research, particularly in analytical methodologies for detecting chloramphenicol residues.

1. Overview of this compound

Chloramphenicol is a well-established antibiotic that inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. The deuterated form, CAP-D5, is utilized primarily as an internal standard in analytical chemistry due to its unique isotopic signature, which aids in the precise quantification of chloramphenicol in various biological matrices.

The primary mechanism of action for chloramphenicol involves:

- Inhibition of Protein Synthesis : CAP binds to the peptidyl transferase center of the 50S ribosomal subunit, preventing peptide bond formation during translation.

- Bacteriostatic Effect : By inhibiting protein synthesis, chloramphenicol prevents bacterial growth and replication.

3.1 Pharmacological Properties

Research indicates that CAP-D5 retains similar biological properties to its parent compound, chloramphenicol. Studies have shown that:

- MIC Values : The Minimum Inhibitory Concentration (MIC) for chloramphenicol against various bacterial strains ranges from 0.25 mg/L to 126 mg/L, depending on the strain and environmental conditions .

3.2 Analytical Applications

CAP-D5 is extensively used in analytical methodologies for detecting chloramphenicol residues in food and biological samples:

- Method Validation : In a study validating an analytical method for detecting chloramphenicol in honey, CAP-D5 was employed as an internal standard, enhancing accuracy and precision in quantification .

| Compound | Parent Ion | Daughter Ion | Cone Voltage | Dwell Time (Sec) | Collision Energy |

|---|---|---|---|---|---|

| Chloramphenicol | 320.97 | 151.90 | 30 | 0.025 | 14 |

| This compound | 326.21 | 157.14 | 36 | 0.025 | 18 |

3.3 Case Studies

- Environmental Impact : Research has highlighted the stereoselective metabolism of chloramphenicol by resistant environmental bacteria, demonstrating how these interactions can affect antibiotic efficacy and resistance mechanisms .

- Food Safety : A study conducted by the FDA utilized CAP-D5 to analyze lobster tissue for oxytetracycline and florfenicol residues, confirming its utility as a reliable internal standard in complex matrices .

4. Conclusion

This compound serves as a critical tool in both pharmacological research and analytical chemistry. Its role as an internal standard enhances the reliability of methods used to detect chloramphenicol residues across various biological matrices. Future research could further explore its potential applications in studying antibiotic resistance mechanisms and environmental impacts.

Eigenschaften

IUPAC Name |

2,2-dichloro-N-[(1R,2R)-1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1/i1D,2D,3D,4D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIIZWVCIJKGZOK-CJBPKKHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@]([2H])([C@@H](CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Chloramphenicol-d5 and how is it primarily used in research?

A1: this compound is a deuterated analog of the antibiotic chloramphenicol. It serves as an internal standard in analytical chemistry, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of chloramphenicol residues in various matrices like food products and animal tissues. [, , , , , , , , , , , ]

Q2: Can you elaborate on the concept of "matrix effects" in analytical chemistry and how this compound helps to address them?

A3: Matrix effects refer to the influence of components other than the analyte of interest (in this case, Chloramphenicol) within a sample that can interfere with the ionization and detection processes during mass spectrometry. These interferences can lead to inaccurate quantification. Using this compound as an internal standard helps to correct for these matrix effects because it is expected to be affected by the matrix in a similar way as Chloramphenicol. By comparing the signal ratio of Chloramphenicol to this compound, researchers can obtain more reliable and accurate measurements of Chloramphenicol levels. []

Q3: What types of food products and animal tissues have been analyzed for Chloramphenicol residues using this compound as an internal standard?

A4: Researchers have utilized this compound in analyzing Chloramphenicol residues in a variety of food products, including honey [], milk [, ], dairy products [], and fish []. Moreover, studies have investigated Chloramphenicol residues in animal tissues such as chicken claws [], swine muscle [], pig urine [], and shrimp [], employing this compound as an internal standard.

Q4: What specific regulatory guidelines have influenced the validation of analytical methods using this compound for Chloramphenicol residue detection?

A5: The validation of analytical methods employing this compound for determining Chloramphenicol residues often adheres to the criteria established by Commission Decision 2002/657/EC from the European Union. This directive sets performance requirements for analytical methods used in food safety control, ensuring the reliability and accuracy of Chloramphenicol residue detection in various matrices. [, ]

Q5: Have alternative sample preparation techniques been explored in conjunction with this compound for Chloramphenicol analysis?

A6: Yes, research has explored alternative sample preparation techniques to enhance the efficiency of Chloramphenicol analysis. For instance, a study compared the use of ethyl acetate and alkalized ethyl acetate for extraction, followed by cleanup using MCX or LC-18 solid-phase extraction columns. This study highlighted the impact of sample preparation methods on matrix effects and the importance of selecting appropriate techniques for optimal Chloramphenicol quantification using this compound. []

Q6: Have any limitations or challenges been reported regarding the use of this compound as an internal standard for Chloramphenicol analysis?

A7: One study indicated that while this compound effectively mitigates matrix effects for Chloramphenicol, it might not be a universally suitable internal standard for the simultaneous determination of other related antibiotics, such as florfenicol and thiamphenicol. This finding suggests that the choice of internal standard should be carefully considered based on the specific analytes and matrix under investigation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.